molecular formula C16H15NO3 B4403567 3-{[(4-methylphenyl)amino]carbonyl}phenyl acetate

3-{[(4-methylphenyl)amino]carbonyl}phenyl acetate

Cat. No. B4403567
M. Wt: 269.29 g/mol
InChI Key: MWRLITJZPGPKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-methylphenyl)amino]carbonyl}phenyl acetate is a chemical compound that is widely used in scientific research. Also known as MPA, it is a derivative of the well-known compound 4-aminophenylacetic acid. MPA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Mechanism of Action

The mechanism of action of MPA is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the biosynthesis of nucleic acids. This results in the inhibition of DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
MPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPA has also been shown to inhibit the growth of bacteria and fungi, making it a promising compound for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPA in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using MPA is its potential toxicity. It is important to handle MPA with care and use appropriate safety measures when working with this compound.

Future Directions

There are several future directions for the use of MPA in scientific research. One direction is the development of new drugs based on the structure of MPA. Another direction is the exploration of its potential as an antibacterial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of MPA and its potential applications in the field of medicine.
Conclusion:
In conclusion, 3-{[(4-methylphenyl)amino]carbonyl}phenyl acetate, or MPA, is a versatile compound that has been extensively used in scientific research. Its synthesis method has been optimized to produce high yields of pure MPA. MPA has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising compound for the development of new drugs. While there are limitations to its use, MPA has a wide range of potential applications in the field of medicine and scientific research.

Scientific Research Applications

MPA has been extensively used in scientific research as a reagent for the determination of amino acids and peptides. It is also used as a starting material for the synthesis of various biologically active compounds, such as anti-inflammatory agents and antitumor agents. MPA has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising compound for the development of new drugs.

properties

IUPAC Name

[3-[(4-methylphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-6-8-14(9-7-11)17-16(19)13-4-3-5-15(10-13)20-12(2)18/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRLITJZPGPKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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